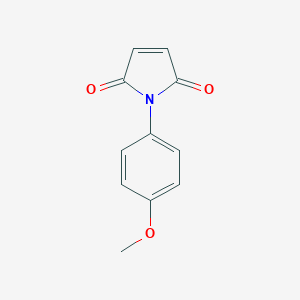

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles has been described . Another study reported a convenient four-step synthesis of a related compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, one study discussed the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum as a whole-cell biocatalyst .科学的研究の応用

Synthesis of Heterocycles

The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions yielded a new compound in 88% yield .

Synthesis of Formazan Derivatives

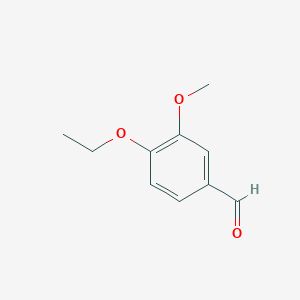

Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of π-bonding and chelating properties . They are used as dyes, ligands in complex formation, and as analytical reagents . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used in the synthesis of formazan derivatives . For example, a Schiff base synthesized through refluxing 4-methoxy benzaldehyde and 4-methyl aniline in the presence of glacial acetic acid was treated with diazxonium chloride to yield the desired formazan .

Photolysis Studies

The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to study the steady-state and nanosecond, laser-flash photolysis . This process involves the absorption of light by a chemical substance and the subsequent reactions triggered by the absorbed light .

Synthesis of Anisole Derivatives

Anisole derivatives are widely used in organic synthesis and medicinal chemistry . The compound “1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione” can be used to produce 4-(1-chloro-ethyl)-anisole .

作用機序

Target of Action

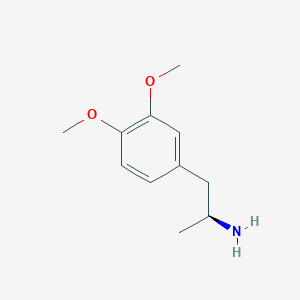

For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .

Mode of Action

For example, Mebeverine, an anticholinergic compound, appears to work directly on smooth muscle within the gastrointestinal tract and may affect calcium channels and muscarinic receptors .

Biochemical Pathways

For instance, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, suggesting its involvement in the inflammation and oxidative stress pathways .

Pharmacokinetics

For example, Apixaban, an oral, direct factor Xa inhibitor, has an absolute oral bioavailability of 50%, is rapidly absorbed with a half-life of approximately 12 hours, and is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion .

Result of Action

For instance, a benzimidazole derivative was found to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and survival rate in a dose-dependent manner .

特性

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284902 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

1081-17-0 | |

| Record name | 1081-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

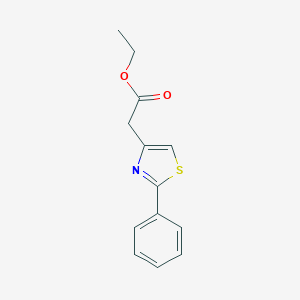

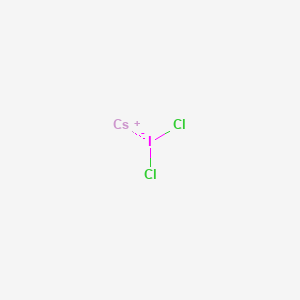

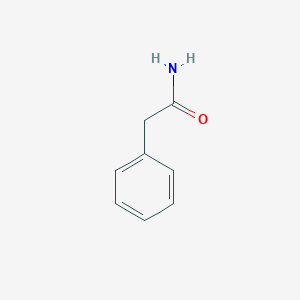

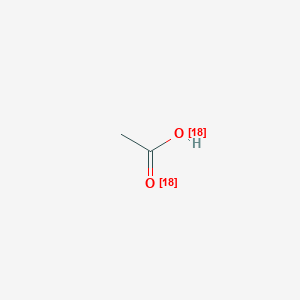

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。